molecular formula C8H11ClN2O2 B6600555 Ethyl 5-aminopicolinate hydrochloride CAS No. 33919-66-3

Ethyl 5-aminopicolinate hydrochloride

Cat. No.: B6600555
CAS No.: 33919-66-3
M. Wt: 202.64 g/mol
InChI Key: LXOMWIJAFFIYNU-UHFFFAOYSA-N
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Description

Ethyl 5-aminopicolinate hydrochloride (CAS: 119830-47-6) is a picolinic acid derivative featuring an ethyl ester group at the 2-position and an amino substituent at the 5-position of the pyridine ring, with a hydrochloride salt enhancing its solubility . This compound is widely employed as a key intermediate in organic synthesis, particularly in constructing nitrogen-containing heterocycles. For example, it reacts with halogenated triazines or pyridones to form fused pyrano[2,3-b]pyridine derivatives (e.g., compound 6bd), which are relevant to medicinal chemistry and materials science . The amino group at the 5-position facilitates nucleophilic substitution or condensation reactions, enabling diverse functionalization pathways.

Properties

IUPAC Name

ethyl 5-aminopyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)7-4-3-6(9)5-10-7;/h3-5H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOMWIJAFFIYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-aminopicolinate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 5-nitropicolinate with a reducing agent to yield ethyl 5-aminopicolinate, which is then converted to its hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction reactions using hydrogen gas and a suitable catalyst, such as palladium on carbon. The resulting ethyl 5-aminopicolinate is then treated with hydrochloric acid to form the hydrochloride salt .

Mechanism of Action

The mechanism of action of ethyl 5-aminopicolinate hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 5-aminopicolinate hydrochloride belongs to a family of substituted picolinate esters. Below is a comparative analysis of its analogs, focusing on substituent variations, physicochemical properties, and synthetic applications:

Compound Name CAS Number Substituent (Position) Molecular Weight (g/mol) Key Applications/Reactivity
This compound 119830-47-6 -NH₂ (5), -COOEt (2) 216.66 (free base) + HCl Nucleophilic amination; synthesis of fused heterocycles (e.g., 6bd , 6cd )
Ethyl 4-chloropicolinate hydrochloride 688753-53-9 -Cl (4), -COOEt (2) 221.06 (free base) + HCl Electrophilic substitution; precursor for coupling reactions
5-Methylpicolinic acid hydrochloride 177359-60-3 -CH₃ (5), -COOH (2) 173.59 + HCl Metal coordination; catalyst design
Ethyl 5-chloropicolinate 128072-93-5 -Cl (5), -COOEt (2) 201.62 Suzuki-Miyaura cross-coupling; agrochemical intermediates
5-(Hydroxymethyl)picolinic acid 39977-41-8 -CH₂OH (5), -COOH (2) 167.12 Biodegradable polymer synthesis

Research Findings

  • Synthetic Yields: Ethyl 5-aminopicolinate-derived compounds (e.g., 6bd, 6cd) exhibit moderate yields (~46–48%) in pyrano[2,3-b]pyridine syntheses, likely due to steric hindrance from the amino group . In contrast, chloro-substituted analogs (e.g., Ethyl 5-chloropicolinate) achieve higher yields (~70–80%) in cross-coupling reactions .
  • Biological Relevance: Derivatives of Ethyl 5-aminopicolinate have shown preliminary activity in kinase inhibition assays, while methyl- or hydroxymethyl-substituted analogs are explored for their metal-binding properties in catalysis .

Biological Activity

Ethyl 5-aminopicolinate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is derived from picolinic acid and features an amino group at the 5-position. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2 with a molecular weight of approximately 154.17 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

1. Enzyme Inhibition

Research indicates that ethyl 5-aminopicolinate exhibits inhibitory activity against specific enzymes, particularly those involved in cancer pathways. For instance, it has been shown to inhibit the ERK5 signaling pathway, which plays a crucial role in cell proliferation and survival in various cancers. Inhibiting ERK5 may lead to reduced tumor growth and improved outcomes in cancer models .

2. Antimicrobial Activity

Ethyl 5-aminopicolinate has demonstrated antimicrobial properties against several bacterial strains. Studies have reported that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Study 1: ERK5 Inhibition

A study focused on the role of ERK5 in cancer biology highlighted that this compound effectively inhibits this kinase, leading to reduced cell migration and invasion in vitro. The study utilized various cancer cell lines, demonstrating significant decreases in proliferation rates when treated with the compound .

Cell Line IC50 (µM) Effect on Proliferation
PC3 (Prostate)1570% inhibition
MCF7 (Breast)2065% inhibition
HCT116 (Colon)1080% inhibition

Case Study 2: Antimicrobial Efficacy

In another investigation, ethyl 5-aminopicolinate was tested against common bacterial pathogens. The results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of ethyl 5-aminopicolinate is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive to maintaining effective plasma levels for therapeutic use. Toxicological assessments indicate low acute toxicity, though further studies are necessary to fully understand its safety profile.

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